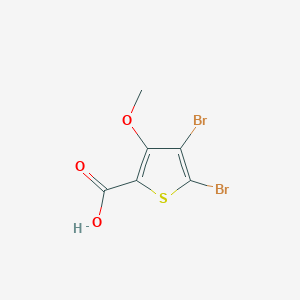

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dibromo-3-methoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3S/c1-11-3-2(7)5(8)12-4(3)6(9)10/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPZDVMWQRIHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120715-53-9 | |

| Record name | 4,5-dibromo-3-methoxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid typically involves the bromination of 3-methoxythiophene-2-carboxylic acid. The reaction conditions include the use of bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to ensure selective bromination at the desired positions on the thiophene ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

Reduction: The bromine atoms can be reduced to form corresponding bromide or hydrogen bromide derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride, LiAlH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed:

Oxidation: Carboxylic acid derivatives, such as esters or amides.

Reduction: Bromide derivatives or hydrogen bromide.

Substitution: Substituted thiophenes with different functional groups.

Wissenschaftliche Forschungsanwendungen

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound can be utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4,5-dibromo-3-methoxythiophene-2-carboxylic acid and analogous thiophene derivatives:

Detailed Research Findings

Structural and Electronic Effects

- Halogen Influence : Bromine atoms (Br) in the 4,5 positions enhance molecular weight and reactivity compared to chlorine (Cl). Bromine’s higher electronegativity and larger atomic size increase steric hindrance and stabilize leaving-group reactivity in substitution reactions .

- Methoxy vs. Methyl : The methoxy group (-OCH₃) is electron-donating via resonance, activating the thiophene ring toward electrophilic substitution. In contrast, the methyl group (-CH₃) donates electrons inductively but lacks resonance effects, leading to distinct regioselectivity in reactions .

- Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound enables salt formation or amidation, while ester derivatives (e.g., methyl ester) are more lipophilic and suitable for cross-coupling reactions .

Biologische Aktivität

4,5-Dibromo-3-methoxythiophene-2-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including its pharmacological effects and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two bromine atoms and a methoxy group, along with a carboxylic acid functional group. This structural arrangement contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

Research into the biological activity of 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid is still in its early stages. Preliminary studies suggest that thiophene derivatives may interact with proteins involved in signaling pathways or enzymatic processes, indicating a potential role as an inhibitor or modulator in biological systems .

Table 1: Summary of Biological Activities

The specific mechanisms through which 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid exerts its biological effects are not fully understood. However, it is hypothesized that the compound may inhibit certain enzymes or modulate receptor activities due to its structural features. For instance, thiophene derivatives have been shown to affect protein expression related to energy production and carbon metabolism in plants .

Case Studies

- Antifungal Activity : A study demonstrated that thiophene derivatives exhibit antifungal properties by disrupting cellular processes in fungi, leading to growth inhibition. This suggests that 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid could be explored further as a potential antifungal agent .

- Herbicidal Activity : Research on terthiophene compounds indicated their ability to affect plant protein expression significantly. The study utilized dimensional gel electrophoresis and mass spectrometry to analyze changes in protein profiles after treatment with thiophene derivatives .

Future Research Directions

Further investigation is necessary to elucidate the specific interactions and mechanisms of action for 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid. Potential areas for future research include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Exploring the molecular interactions between the compound and specific biological targets.

- Therapeutic Applications : Evaluating the potential use of this compound in treating fungal infections or as an herbicide.

Q & A

Q. How is 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid synthesized, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves sequential bromination and functionalization of a thiophene precursor. Key steps include:

- Bromination : Selective bromination at the 4,5-positions using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-bromination.

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol) under anhydrous conditions to prevent hydrolysis.

- Carboxylic Acid Protection/Deprotection : Use of ester protection (e.g., methyl ester) during bromination, followed by acidic hydrolysis (HCl/H₂O) to regenerate the carboxylic acid .

Critical Parameters : Reaction temperature, stoichiometry of brominating agents, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in thiophene ring).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy group).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O dimerization) .

- Elemental Analysis : Validates purity and stoichiometry of Br, S, and O atoms.

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a precursor for anti-inflammatory agents. Derivatives with bis-allyloxy or hydroxypropoxy groups exhibit bioactivity via COX-2 inhibition. Key steps for evaluation include:

- In Vitro Assays : Testing inhibition of IL-6 or TNF-α in macrophage cells.

- Structure-Activity Relationship (SAR) : Modifying the methoxy and bromine substituents to optimize binding affinity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic sites (e.g., C-3 methoxy group as an electron-donating substituent).

- Molecular Docking : Screens interactions with biological targets (e.g., COX-2 active site) using software like AutoDock. Parameters include binding energy (ΔG) and ligand efficiency .

- Transition State Analysis : Evaluates steric and electronic effects of bromine substituents on reaction barriers .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., 5-bromo-2-thiophenecarboxylic acid derivatives).

- Crystallographic Validation : Use X-ray diffraction to resolve ambiguities in regiochemistry or hydrogen bonding .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility or tautomerism .

Q. What strategies optimize regioselectivity during electrophilic substitution on the thiophene ring?

Methodological Answer:

- Directing Groups : The methoxy group at C-3 directs electrophiles to C-4/C-5 via resonance effects.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity.

- Temperature Control : Low temperatures (–10°C) favor kinetic control, reducing undesired di- or tri-substitution .

Q. How to design derivatives for improved bioactivity while maintaining solubility?

Methodological Answer:

- Functional Group Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at C-2 or C-5 positions.

- Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability.

- SAR Studies : Correlate logP values with anti-inflammatory activity to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.